N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide
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Description
N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the treatment of conditions like methotrexate (mtx)-induced intestinal mucositis (im)
Mode of Action
It’s known that azetidines can undergo various reactions such as anionic and cationic ring-opening polymerization . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the pathways involved in the formation of polyamines from aziridine and azetidine . These polyamines could have various structures and degrees of control . .
Result of Action
The compound has been shown to have a mucoprotective effect, reducing symptoms such as diarrhea, weight loss, and improving feed intake and survival rate in a dose-dependent manner . It also mitigates villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers .
Properties
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)sulfonylazetidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)20-15-5-3-14(4-6-15)19(23)21-11-18(12-21)27(24,25)17-9-7-16(26-2)8-10-17/h3-10,18H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQSOBGTUBEPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.